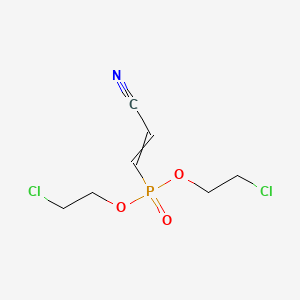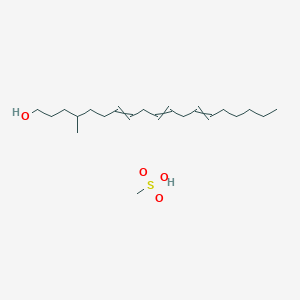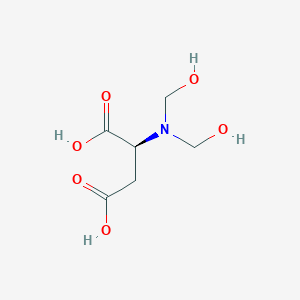
4-(But-3-en-2-yl)-4'-fluoro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-3-en-2-yl)-4’-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a but-3-en-2-yl group and a fluoro substituent on the biphenyl structure. Biphenyl derivatives are known for their wide range of applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Méthodes De Préparation
The synthesis of 4-(But-3-en-2-yl)-4’-fluoro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the coupling of 4-fluorobiphenyl with a but-3-en-2-yl halide under palladium-catalyzed cross-coupling conditions. The reaction typically takes place in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of the desired product.
Analyse Des Réactions Chimiques
4-(But-3-en-2-yl)-4’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The fluoro substituent on the biphenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Hydrogenation: The but-3-en-2-yl group can be hydrogenated using hydrogen gas in the presence of a palladium catalyst to form the corresponding saturated alkyl derivative.
Applications De Recherche Scientifique
4-(But-3-en-2-yl)-4’-fluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and as a substrate for investigating enzyme specificity and activity.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(But-3-en-2-yl)-4’-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluoro substituent on the biphenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The but-3-en-2-yl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and bioavailability in biological systems.
Comparaison Avec Des Composés Similaires
4-(But-3-en-2-yl)-4’-fluoro-1,1’-biphenyl can be compared with other similar compounds, such as:
4-(But-3-en-2-yl)-4’-chloro-1,1’-biphenyl: This compound has a chloro substituent instead of a fluoro group, which can affect its reactivity and binding properties.
4-(But-3-en-2-yl)-4’-methyl-1,1’-biphenyl: The presence of a methyl group instead of a fluoro group can influence the compound’s steric and electronic properties.
4-(But-3-en-2-yl)-4’-methoxy-1,1’-biphenyl: The methoxy substituent can alter the compound’s polarity and hydrogen bonding interactions.
The unique combination of the but-3-en-2-yl group and the fluoro substituent in 4-(But-3-en-2-yl)-4’-fluoro-1,1’-biphenyl gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
61510-67-6 |
|---|---|
Formule moléculaire |
C16H15F |
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
1-but-3-en-2-yl-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C16H15F/c1-3-12(2)13-4-6-14(7-5-13)15-8-10-16(17)11-9-15/h3-12H,1H2,2H3 |
Clé InChI |
GVTXXBQOYKUQLV-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C1=CC=C(C=C1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)
![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)


silane](/img/structure/B14587246.png)


![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)


![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)
![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)

![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran](/img/structure/B14587301.png)
